![molecular formula C7H4Cl2O2 B14297361 3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one CAS No. 112404-18-9](/img/structure/B14297361.png)
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one is a chemical compound characterized by its unique bicyclic structure. This compound contains two chlorine atoms, two oxygen atoms, and a bicyclic ring system, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of 3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one can be achieved through several methods. One common approach involves the intramolecular hemiacetal formation from hydroxycycloheptadienediones . Another method includes the dipolar cycloaddition of pyrilium betaines to alkenes and alkynes . Additionally, the Rh(II)-catalyzed decomposition of vinyldiazomethanes in the presence of furans is also used . Industrial production methods may involve the rearrangement of the Diels-Alder adduct of furan to tetrachlorocyclopropene followed by hydrolysis .
Chemical Reactions Analysis
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, treatment with triflic acid leads to the rearrangement of this compound to form methoxytropolones . Bromination with Br2 results in the formation of brominated derivatives . Common reagents used in these reactions include triflic acid, bromine, and various bases such as Et3N, DBN, and DBU . The major products formed from these reactions include methoxytropolones and brominated derivatives .
Scientific Research Applications
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules . In biology, it serves as a scaffold for the development of bioactive compounds . In medicine, it is studied for its potential therapeutic properties . Additionally, in the industry, it is used in the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates that can interact with biological molecules . The specific molecular targets and pathways involved depend on the context of its application, such as its use in therapeutic development or chemical synthesis .
Comparison with Similar Compounds
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one can be compared with other similar compounds, such as 3-Oxabicyclo[3.2.1]octane-2,4-dione . While both compounds share a bicyclic structure, this compound is unique due to the presence of chlorine atoms and its specific reactivity . Other similar compounds include methoxytropolones, which are derived from the rearrangement of this compound .
Properties
CAS No. |
112404-18-9 |
|---|---|
Molecular Formula |
C7H4Cl2O2 |
Molecular Weight |
191.01 g/mol |
IUPAC Name |
3,4-dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(11-3)7(10)6(5)9/h1-4H |
InChI Key |
BOWBUGGBBIYKLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=O)C(=C(C1O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
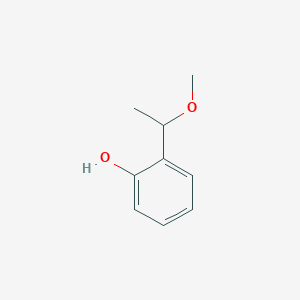
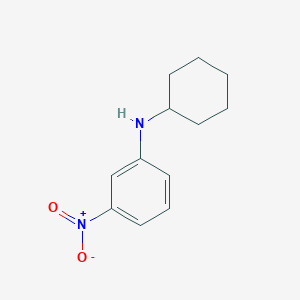
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)
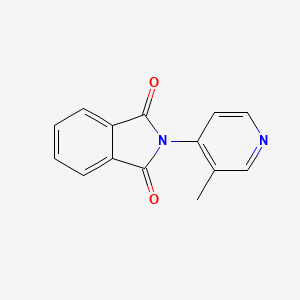
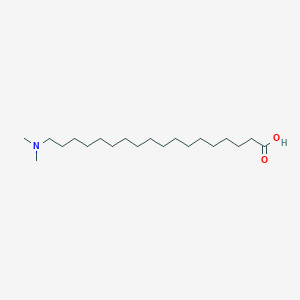

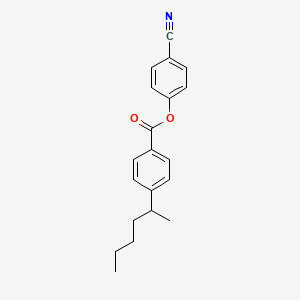
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
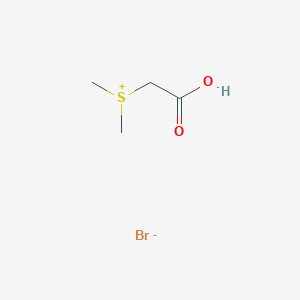
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)

![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)
